Product packaging for Dodecane-5-thiol(Cat. No.:CAS No. 189175-95-9)

Dodecane-5-thiol

Cat. No.: B14268776
CAS No.: 189175-95-9
M. Wt: 202.40 g/mol
InChI Key: OQHJTWHQSNAPGL-UHFFFAOYSA-N
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Description

Dodecane-5-thiol is a mid-chain alkanethiol of significant interest in advanced materials science and nanotechnology research. Its primary research value lies in its ability to act as a surface-modifying ligand and a chain-transfer agent. In nanoparticle synthesis, particularly for gold and other metal nanoclusters, alkanethiols like this compound are crucial for controlling size, stability, and monodispersity. The thiol group binds strongly to metal surfaces, while the dodecane chain provides steric stabilization, preventing aggregation and leading to monodisperse clusters with well-defined optical and electronic properties . This compound is also fundamental in the formation of self-assembled monolayers (SAMs) on metal surfaces such as gold and copper. These highly ordered molecular films are used to study corrosion resistance, create specific surface chemistries for sensor development, and pattern surfaces at the nanoscale . Furthermore, in polymer science, this compound serves as an effective chain-transfer agent (CTA) in radical polymerization reactions, including those of styrenics and acrylics. By controlling molecular weight and regulating polymer chain growth, it enables the production of polymers with tailored properties for various applications . The internal position of the thiol group on the C5 carbon, as opposed to the terminal position in 1-dodecanethiol, may influence its packing behavior in SAMs, its ligand geometry on nanoparticle surfaces, and its kinetics in polymerization, offering researchers a unique tool for fine-tuning material characteristics. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26S B14268776 Dodecane-5-thiol CAS No. 189175-95-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189175-95-9

Molecular Formula

C12H26S

Molecular Weight

202.40 g/mol

IUPAC Name

dodecane-5-thiol

InChI

InChI=1S/C12H26S/c1-3-5-7-8-9-11-12(13)10-6-4-2/h12-13H,3-11H2,1-2H3

InChI Key

OQHJTWHQSNAPGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCC)S

Origin of Product

United States

Reaction Mechanisms and Kinetics of Dodecane 5 Thiol and Thiol Based Systems

Thiol Reactivity in Electrophilic and Nucleophilic Processes

The reactivity of thiols, such as dodecane-5-thiol, is characterized by the nucleophilicity of the sulfur atom and the acidity of the thiol proton. This dual nature allows thiols to participate in a wide array of both electrophilic and nucleophilic reactions. The generation of a thiolate anion (RS⁻) through deprotonation significantly enhances the nucleophilic character of the sulfur, making it a potent reactant in various addition and substitution reactions.

The Thio-Michael addition, or thia-Michael addition, is a conjugate addition reaction of a thiol to an electron-deficient alkene, such as an acrylate (B77674) or vinyl sulfone. nih.govrsc.org This reaction can be catalyzed by either a base or a nucleophile. rsc.orgwikipedia.org

In the base-catalyzed pathway , a base abstracts the proton from the thiol (RSH) to directly form a thiolate anion (RS⁻). rsc.orgmdpi.com This thiolate then acts as the nucleophile, attacking the β-carbon of the electron-poor alkene to form a carbanion intermediate. rsc.orgresearchgate.net This intermediate is subsequently protonated by another thiol molecule, regenerating the thiolate and propagating the reaction in a step-growth mechanism. nih.govrsc.org

The choice of catalyst, solvent, and the structure of both the thiol and the Michael acceptor are critical parameters that influence the reaction kinetics and mechanism. mdpi.com For instance, phosphine (B1218219) catalysts like dimethylphenylphosphine (B1211355) (DMPP) have been shown to be highly effective, leading to complete conversion in minutes under optimal conditions. rsc.orgusm.edu

Table 1: Comparison of Thio-Michael Addition Catalysis

Catalyst Type Initiation Mechanism Key Features
Base (e.g., Triethylamine) Direct deprotonation of the thiol to form a thiolate anion. rsc.orgmdpi.com The protonated base can negatively impact the reaction rate by slowing the formation of new thiolate. mdpi.com
Nucleophile (e.g., Phosphine) The nucleophile attacks the alkene, forming a zwitterionic intermediate which then deprotonates the thiol. mdpi.com Generally proceeds faster and requires lower catalyst concentrations than the base-catalyzed pathway. mdpi.com

The reaction between a thiol and an isocyanate group to form a thiourethane is a highly efficient "click" reaction, particularly when catalyzed by a base. nih.govupc.edu These reactions are characterized by their rapid kinetics at room temperature, high yields, and tolerance to a wide range of functional groups. usm.edu

The reaction rate is first order with respect to the concentrations of the isocyanate, the thiol, and the tertiary amine catalyst. cdnsciencepub.com The catalytic activity of tertiary amines varies, with stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) providing significantly faster catalysis compared to weaker bases like triethylamine (B128534) (TEA). usm.edu For example, reactions catalyzed by DBU can reach near-complete conversion in minutes, whereas reactions with TEA may require hours to achieve similar conversions. usm.edu The reactivity of the thiol also plays a role, with the relative rate of reaction for phenyl isocyanate decreasing in the order of phenylmethanethiol, 1,4-butanedithiol, 1-butanethiol, and 1-dodecanethiol (B93513). cdnsciencepub.com

The proposed mechanism involves the formation of a complex between the tertiary amine and the thiol, which then reacts with the isocyanate. The reaction proceeds more smoothly in solvents that can stabilize charged intermediates. cdnsciencepub.com The high reactivity is attributed to the low pKa of thiols, which facilitates their deprotonation in the presence of a base. upc.edu

Table 2: Catalyst Effect on Thiol-Isocyanate Reaction Conversion

Catalyst (mol%) Thiol Time Conversion (%)
Triethylamine (10%) Benzyl Mercaptan ~3 hours ~75%
Triethylamine (10%) 1-Hexanethiol ~3 hours ~70%
Triethylamine (30%) Benzyl Mercaptan ~20 minutes ~100%
Triethylamine (30%) 1-Hexanethiol ~20 minutes ~100%
DBU (10%) Benzyl Mercaptan Minutes Very Rapid
DBU (10%) 1-Hexanethiol Minutes Very Rapid

Data derived from kinetic studies on small molecule model reactions. usm.edu

The thiol-epoxy reaction is another example of a "click" chemistry process, valued for its efficiency, high selectivity, and mild reaction conditions. magtech.com.cnntu.edu.sg The reaction involves the base-catalyzed nucleophilic ring-opening of an epoxide by a thiol, resulting in the formation of a β-hydroxy thioether. photopolymer.itrsc.org

The generally accepted mechanism begins with the deprotonation of the thiol by a base catalyst to generate a highly nucleophilic thiolate anion. magtech.com.cnphotopolymer.it This thiolate then attacks the less sterically hindered carbon of the epoxy ring in a classic SN2 reaction. photopolymer.it The resulting alkoxide anion is subsequently protonated by another thiol molecule or a protic solvent, which is a crucial step to prevent the homopolymerization of the epoxy groups. photopolymer.it

The kinetics of the thiol-epoxy reaction are significantly influenced by the choice of catalyst, the structure of the reactants, and the reaction conditions. magtech.com.cn Strong bases, both organic (like DBU or tetrabutylammonium (B224687) fluoride) and inorganic (like lithium hydroxide), are effective catalysts. magtech.com.cnntu.edu.sg The reaction often exhibits autocatalytic behavior, where the hydroxyl groups produced during the reaction catalyze further epoxy ring-opening. rsc.orgresearchgate.net This autocatalysis leads to a strong autoacceleration of the reaction after a potentially slow initiation phase, especially when using nucleophilic tertiary amines like 1-methylimidazole (B24206) (1MI) as catalysts. rsc.orgupc.edu

Table 3: Factors Influencing Thiol-Epoxy Reaction Rate

Factor Influence on Reaction Rate
Catalyst Strong bases (e.g., DBU, TBD) significantly accelerate the reaction. upc.edumdpi.com Nucleophilic amines can lead to a slow initiation followed by strong autoacceleration. rsc.orgupc.edu
Reactant Structure Thiols with electron-donating groups and epoxides with electron-withdrawing groups are more reactive. magtech.com.cn
Solvent Reactions in bulk often have higher yields than those in solution. magtech.com.cn
Autocatalysis The generated hydroxyl groups can accelerate the reaction, leading to an autocatalytic kinetic profile. rsc.orgresearchgate.net

Free radical-mediated thiol-ene and thiol-yne reactions are powerful "click" chemistry tools for the synthesis of polymers and materials. These reactions proceed via a step-growth mechanism and are known for their high efficiency, lack of oxygen inhibition under certain conditions, and rapid rates. wikipedia.orgusm.edu

The thiol-ene reaction involves the addition of a thiol across a double bond (ene). The mechanism is initiated by the generation of a thiyl radical (RS•) from the thiol, typically through photolysis or thermolysis in the presence of a radical initiator. wikipedia.orgalfa-chemistry.com This thiyl radical then adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. wikipedia.org A subsequent chain-transfer step occurs where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the propagation cycle. wikipedia.orgalfa-chemistry.com

The thiol-yne reaction is analogous but involves the addition of thiols across an alkyne. A key feature of this reaction is that each alkyne functional group can react sequentially with two thiol molecules. acs.orgd-nb.info The first step is the addition of a thiyl radical to the alkyne, forming a vinyl sulfide (B99878) radical. d-nb.infonih.gov This radical then abstracts a hydrogen from a thiol to yield a vinyl sulfide product and a new thiyl radical. nih.gov The resulting vinyl sulfide is often more reactive than the initial alkyne and rapidly reacts with a second thiyl radical, leading to a dithioether product after another chain-transfer step. usm.eduacs.org The rate of the initial thiyl radical addition to the alkyne has been found to be slower than its addition to the resulting vinyl group. nih.gov

Table 4: Mechanistic Steps in Radical Thiol-Ene and Thiol-Yne Reactions

Reaction Step Description
Thiol-Ene Initiation Formation of a thiyl radical (RS•) from a thiol (RSH). alfa-chemistry.com

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. acsgcipr.orgmasterorganicchemistry.com

The mechanism involves two main steps:

Addition of the nucleophile : The nucleophile, typically a thiolate anion (RS⁻) generated by deprotonating a thiol with a base, attacks the carbon atom bearing the leaving group (the ipso carbon). acsgcipr.org This is usually the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily lost in this step.

Loss of the leaving group : The aromaticity is restored by the elimination of the leaving group. acsgcipr.orgmasterorganicchemistry.com

Common substrates are aryl fluorides and chlorides, and the reaction is typically carried out in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or NMP. acsgcipr.org Thiolates are effective nucleophiles in SNAr reactions. iscnagpur.ac.in The reactivity order of halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Table 5: Key Features of SNAr Reactions with Thiolates

Feature Description
Substrate Requirement Aromatic ring must have strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. acsgcipr.orgmasterorganicchemistry.com
Nucleophile Thiolate anion (RS⁻), generated from a thiol using a base. acsgcipr.orgiscnagpur.ac.in
Mechanism Two-step addition-elimination process via a Meisenheimer complex intermediate. acsgcipr.orgmasterorganicchemistry.com
Rate-Determining Step Nucleophilic attack on the ipso-carbon. masterorganicchemistry.com
Leaving Group Trend F > Cl > Br > I. masterorganicchemistry.com

Oxidation and Redox Chemistry of Thiol Groups

The sulfur atom in a thiol group exists in a low oxidation state (-2) and is readily oxidized. The oxidation of thiols can lead to a variety of sulfur-containing functional groups, with the final product depending on the oxidant and reaction conditions.

The oxidation pathway often proceeds sequentially. A mild oxidation of a thiol (RSH) can produce a disulfide (RSSR). Further oxidation can lead to sulfenic acid (RSOH), sulfinic acid (RSO₂H), and ultimately to the most stable oxidation state, sulfonic acid (RSO₃H). acs.orgnih.gov Hydrogen peroxide is a common oxidant that can facilitate this entire pathway. acs.orgacs.org Computational studies have shown that for each oxidation step, the anionic thiolate is more reactive than the neutral thiol. acs.orgnih.gov The oxidation of thiols to sulfonic acids can also be achieved using reagents like Oxone® in the presence of sodium bicarbonate. researchgate.net

A critical redox reaction involving thiols is thiol-disulfide exchange . This is a reversible reaction where a thiolate anion (RS⁻) attacks a disulfide bond (R'SSR'), forming a new disulfide bond (RSSR') and releasing a new thiolate (R'S⁻). researchgate.net This reaction is fundamental in biochemistry, particularly in protein folding, where enzymes like protein disulfide isomerase (PDI) catalyze the rearrangement of non-native disulfide bonds. wisc.edu The mechanism is an SN2-type nucleophilic substitution at one of the sulfur atoms of the disulfide bond. nih.gov The reaction is initiated by the nucleophilic attack of a thiolate, which is readily formed at pH values above the thiol's pKa. researchgate.netresearchgate.net

Table 6: Oxidation States of Sulfur in Thiol Oxidation Pathway

Compound Type Formula Oxidation State of Sulfur
Thiol/Thiolate RSH / RS⁻ -2
Disulfide RSSR -1
Sulfenic Acid RSOH 0
Sulfinic Acid RSO₂H +2
Sulfonic Acid RSO₃H +4

Oxidation states are approximate for the sulfur atom in the functional group.

Mechanistic Insights into Thiol to Disulfide Oxidation Pathways

The oxidation of thiols, such as this compound, to disulfides is a fundamental reaction that can proceed through various mechanistic pathways. These conversions are not merely simple dimerization reactions but often involve multi-step processes with distinct intermediates. The specific pathway is influenced by factors like the nature of the oxidizing agent, pH, and the presence of catalysts.

Two primary mechanisms for the two-electron oxidation of a thiol (RSH) to a disulfide (RSSR) are recognized:

Via a Sulfenic Acid Intermediate: This is a common pathway where the thiol is first oxidized to a sulfenic acid (RSOH). nih.gov This intermediate is highly reactive and readily condenses with another thiol molecule to form the disulfide and water. nih.gov

Via a Sulfenyl Intermediate: Alternatively, the thiol can react to form a sulfenyl species, such as a sulfenyl halide (RSX, where X is a halogen), which then reacts with a second thiol molecule to yield the disulfide. nih.gov

Beyond these two-electron pathways, one-electron oxidation mechanisms are also significant, particularly in biological contexts and certain chemical systems. These pathways involve the formation of thiyl radicals (RS•) as key intermediates. mdpi.com Thiyl radicals can be generated from thiols or disulfides using various stimuli and are crucial in many organic and biological reactions. mdpi.comnih.gov They can dimerize to form a disulfide bond or react with a thiolate anion (RS⁻) to form a disulfide radical anion (RSSR•⁻). nih.gov

The oxidation of thiols is a critical process in biochemistry, for instance, in the formation of disulfide bridges in proteins, which are essential for their tertiary structure and stability. masterorganicchemistry.comchemistrysteps.com This process is often enzyme-catalyzed to ensure specificity and control. nih.gov

Thiol–Disulfide Exchange Dynamics and Intermediates

Thiol-disulfide exchange is a dynamic process where a thiol reacts with a disulfide, resulting in the formation of a new disulfide and a new thiol. nih.gov This reaction is crucial in various chemical and biological systems, including protein folding, redox signaling, and the function of self-healing materials. mdpi.comtandfonline.com The fundamental mechanism involves a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R'SSR'). mdpi.comnih.govresearchgate.net This proceeds via an S"N"2-type mechanism, forming a transient, unstable trisulfide-like transition state. nih.gov

The reaction can be represented as: R'S⁻ + R"SSR" ⇌ R'SSR" + R"S⁻

The rate and equilibrium of this exchange are highly dependent on several factors:

pKa of the Thiols: The concentration of the reactive thiolate species is dictated by the pKa of the thiol and the pH of the solution. nih.govresearchgate.net Generally, a lower pKa leads to a higher concentration of thiolate at a given pH, which can increase the reaction rate. However, the nucleophilicity of the thiolate also plays a role. mdpi.com

Redox Potentials: The relative redox potentials of the participating thiols and disulfides determine the thermodynamic favorability of the reaction. mdpi.com

Steric and Electronic Effects: The structure of the alkyl or aryl groups (R', R") attached to the sulfur atoms can influence the accessibility of the disulfide bond and the stability of the intermediates.

In biological systems, thiol-disulfide exchange is often the rate-determining step in the folding of proteins that contain disulfide bonds. nih.gov Enzymes like protein disulfide isomerase (PDI) catalyze these reactions, often through the formation of mixed disulfide intermediates between the enzyme and the substrate protein. nih.govpnas.org

The kinetics of thiol-disulfide exchange can be complex, and in many cases, the reactions approach a state of equilibrium where significant amounts of both reactants and products are present. nih.gov

Interactions with Oxidizing Agents, including Hydroperoxides

Thiols readily react with a variety of oxidizing agents. The reaction with hydroperoxides (ROOH) is particularly relevant in the context of oxidative stress in biological systems and in industrial processes like fuel autoxidation. conicet.gov.arwhiterose.ac.uk The reaction between a thiol and a hydroperoxide typically proceeds in a bimolecular fashion, leading to the oxidation of the thiol. conicet.gov.ar

The initial step is the two-electron oxidation of the thiol to a sulfenic acid (RSOH). conicet.gov.arRSH + ROOH → RSOH + ROH

This reaction is generally the rate-determining step. Subsequent reactions can lead to further oxidation to sulfinic acid (RSO₂H) and sulfonic acid (RSO₃H). acs.org

RSOH + ROOH → RSO₂H + ROH RSO₂H + ROOH → RSO₃H + ROH

Computational studies have shown that for the oxidation of methanethiol (B179389) by hydrogen peroxide, the anionic thiolate is more reactive than the neutral thiol for all three oxidation steps. acs.org The second-order rate constants for the oxidation of low-molecular-weight thiols by hydrogen peroxide are in the range of ~20 M⁻¹s⁻¹ and show little dependence on the thiol's pKa. conicet.gov.ar

In the context of cellular biology, reactive oxygen species (ROS) like hydrogen peroxide can oxidize glutathione (B108866) (GSH), a key cellular antioxidant, to various reactive intermediates, including glutathiyl radicals (GS•) and glutathione disulfide (GSSG). nih.gov These intermediates can then participate in S-glutathionylation, the formation of mixed disulfides with protein thiols. nih.gov

Other oxidizing agents like iodine (I₂) can also oxidize thiols to disulfides under mild conditions. masterorganicchemistry.com Stronger oxidizing agents can lead to the formation of sulfoxides and sulfones. masterorganicchemistry.comchemistrysteps.com

Complexation and Surface Adsorption Mechanisms

Formation of Metal-Thiolate Species (e.g., Ir(SR)₃ Complexes)

Thiols, including this compound, readily react with metal ions to form metal-thiolate complexes. This reactivity is due to the strong affinity of the soft sulfur atom of the thiol for soft metal centers. A notable example is the formation of iridium-thiolate complexes.

In the synthesis of iridium nanoparticles, the direct use of dodecanethiol as a stabilizing ligand can lead to the formation of an Ir(SR)₃ complex. mdpi.comnih.gov This occurs because one equivalent of the thiol reduces Ir(IV) to Ir(III), and the remaining three equivalents of the thiol form thiolate species that coordinate to the Ir(III) center. mdpi.comnih.gov Spectroscopic evidence, such as ¹H NMR, confirms the formation of these Ir(SR)₃ complexes. nih.govacs.org The formation of such stable metal-thiolate species can sometimes preclude the formation of metal nanoparticles. nih.gov

The formation of metal-thiolate complexes is not limited to iridium. Thiols are known to form stable complexes with a wide range of transition metals. The nature of the resulting complex (e.g., mononuclear, polynuclear, or polymeric) depends on the metal, the thiol, the stoichiometry, and the reaction conditions.

Adsorption Behavior on Planar Metal Surfaces

The adsorption of thiols onto planar metal surfaces is a well-studied phenomenon, largely due to its importance in the formation of self-assembled monolayers (SAMs). These organized molecular layers have applications in areas such as surface functionalization, corrosion inhibition, and molecular electronics. Dodecanethiol is a classic molecule for such studies.

When thiols adsorb onto metal surfaces like gold, platinum, or silver, they typically form a strong covalent bond between the sulfur atom and the metal surface, resulting in a metal-thiolate species. conicet.gov.arconicet.gov.ar The hydrogen atom of the thiol group is lost during this process.

The structure and packing of the adsorbed thiolates on the surface are influenced by a combination of factors:

The nature of the metal substrate: The crystallographic orientation of the metal surface (e.g., Au(111), Au(100)) influences the packing density and arrangement of the adsorbed molecules. conicet.gov.arresearchgate.net

The length of the alkyl chain: Van der Waals interactions between the alkyl chains of neighboring molecules contribute significantly to the stability and order of the SAM.

On Au(111) surfaces, dodecanethiolate is known to form a well-ordered (√3 × √3)R30° overlayer structure at a coverage of 0.33 ML. researchgate.net The adsorption process can induce changes in the surface stress of the metal. For instance, the adsorption of dodecanethiol on gold-coated cantilevers has been shown to generate a compressive stress. ucl.ac.uk

The stability of these adsorbed layers allows for their study using various surface-sensitive techniques, and they can be electrochemically desorbed, which is a useful method for cleaning metal surfaces. conicet.gov.ar

Ligand Exchange Processes in Nanoparticle Systems

Ligand exchange is a powerful technique for modifying the surface chemistry of pre-synthesized nanoparticles, enabling the tailoring of their properties for specific applications. beilstein-journals.orgmdpi.com In this process, the original stabilizing ligands on the nanoparticle surface are replaced by new ligands with desired functionalities. Thiol-based ligands are frequently involved in these exchanges due to the strong affinity of sulfur for many metal nanoparticle surfaces. mdpi.com

For nanoparticles stabilized by weakly bound ligands, such as phosphines, exchange with thiols like dodecanethiol can be readily achieved. mdpi.comresearchgate.netacs.org This process allows for the creation of robust, thiol-stabilized nanoparticles from a common precursor. researchgate.netacs.org The mechanism of thiol-for-phosphine exchange on gold nanoparticles has been shown to be a multi-stage process. researchgate.netacs.org

Conversely, replacing strongly bound thiol ligands, such as dodecanethiol, can be more challenging. acs.org However, effective procedures have been developed. For instance, on copper sulfide (Cu₂-xS) nanocrystals, dodecanethiol ligands can be exchanged with other thiol-containing molecules like 3-mercaptopropionate (B1240610) or 11-mercaptoundecanoate in a highly polar solvent under an inert atmosphere. acs.org The rate of this exchange can depend on the surface chemistry of the nanocrystals, which is influenced by their synthesis method. acs.org

Ligand exchange is a versatile tool that allows for the control of nanoparticle solubility (e.g., transferring hydrophobic nanoparticles to an aqueous phase), stability, and functionality for applications in catalysis, sensing, and biomedicine. mdpi.com

Kinetic and Mechanistic Elucidation Studies of this compound and Thiol-Based Systems

While specific kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, a robust understanding of its reactivity can be synthesized from the well-established principles governing the reactions of analogous long-chain alkane thiols and broader thiol-based systems. The kinetic and mechanistic behavior of thiols is primarily dictated by the chemistry of the sulfhydryl (-SH) group, which is influenced by factors such as steric hindrance, the electronic environment, and reaction conditions.

Determination of Reaction Rates, Orders, and Rate-Determining Steps

The elucidation of reaction kinetics for thiol-containing systems is fundamental to understanding their mechanisms. For a compound like this compound, these studies would involve tracking the consumption of reactants or the formation of products over time.

Detailed Research Findings:

The rate of a chemical reaction involving a thiol is typically determined by monitoring the change in concentration of the thiol or another reactant/product. Techniques like spectrophotometry, which can follow the appearance or disappearance of a chromophore, and electron paramagnetic resonance (EPR) spectroscopy for radical reactions, are common. maastrichtuniversity.nlnih.gov For instance, in reactions with electrophiles like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), the formation of the resulting thioether conjugate can be measured spectrophotometrically to determine the reaction rate. maastrichtuniversity.nl

In many thiol reactions, particularly the widely studied thiol-ene radical additions, the process follows a chain mechanism consisting of initiation, propagation, and termination steps. The propagation phase involves two key steps: the addition of a thiyl radical (RS•) to an unsaturated bond (the 'ene') and the subsequent chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule to form the product and a new thiyl radical. wikipedia.orgnih.gov

The reaction order and the rate-determining step are intricately linked and depend on the relative rates of the propagation (kP) and chain-transfer (kCT) steps. wikipedia.org

When kP ≪ kCT: The propagation step (thiyl radical addition to the ene) is slow and thus rate-determining. The reaction rate is primarily dependent on the alkene concentration and is first order with respect to the alkene. This scenario is common with less reactive, electron-poor alkenes. wikipedia.org

When kP ≫ kCT: The chain-transfer step (hydrogen abstraction from the thiol) is the bottleneck. The reaction rate is then dependent on the thiol concentration and is first order with respect to the thiol. This is often observed with highly reactive, electron-rich alkenes. wikipedia.org

For thiol-yne reactions, a similar mechanism occurs, but each alkyne group can react sequentially with two thiol molecules. acs.org Initial rate analyses of these systems have shown a near first-order dependence on the thiol concentration, suggesting that the chain transfer is the rate-determining step. acs.org Bimolecular reactions, such as thiol-disulfide exchange, typically exhibit first-order dependence on the concentrations of both the thiol and the disulfide under conditions where concentrations are comparable. nih.gov

Influence of Catalysts, Initiators, and Reaction Conditions on Kinetics

The kinetics of reactions involving this compound are highly sensitive to the presence of catalysts or initiators and the physical conditions under which the reaction is performed. These factors can dramatically alter reaction rates and, in some cases, the reaction pathway itself.

Detailed Research Findings:

Thiol reactions can be initiated through various means, each affecting the kinetics differently.

Radical Initiators: Thiol-ene and thiol-yne additions are frequently initiated by the generation of radicals. acsgcipr.org

Thermal Initiators: Compounds like 2,2'-azobisisobutyronitrile (AIBN) or peroxides decompose at elevated temperatures (e.g., 50–70 °C for AIBN) to generate initiating radicals. rsc.orgnih.gov The reaction rate is therefore highly dependent on temperature.

Redox Initiators: Systems like benzoyl peroxide (BPO) can initiate radical formation at ambient temperatures, offering an alternative to thermal or photochemical methods. nih.gov

Base/Nucleophilic Catalysts: Thiol-Michael additions and thiol-epoxy reactions are typically catalyzed by bases or nucleophiles. rsc.orgrsc.org

Amines and Phosphines: Tertiary amines (e.g., triethylamine) and phosphines (e.g., dimethylphenylphosphine) are effective catalysts. rsc.orgcdnsciencepub.com The reaction rate in these cases is often first order with respect to the catalyst concentration. cdnsciencepub.com For instance, the amine-catalyzed reaction of thiols with isocyanates shows a first-order dependence on the concentrations of the thiol, the isocyanate, and the tertiary amine catalyst. cdnsciencepub.com

Nucleophilic Tertiary Amines: In thiol-epoxy reactions, nucleophilic amines like 1-methylimidazole can act as initiators. The mechanism involves the amine attacking the epoxy ring, followed by proton transfer from the thiol to form a thiolate anion, which is the propagating species. This process can be autocatalytic due to the generation of hydroxyl groups that facilitate further epoxy ring-opening. rsc.org

Reaction conditions play a crucial role. Higher temperatures generally increase reaction rates by providing the necessary activation energy, as seen in the thermal decomposition and pyrolysis of long-chain alkanes like n-dodecane. acs.org In polymerization reactions, higher reactant concentrations lead to increased reaction rates, but can also lead to earlier gelation and higher shrinkage stress in the resulting material. nih.gov

Role of Protonation State, Amine–Enol Equilibrium, and Solvent Effects

The chemical environment, including pH and the choice of solvent, profoundly impacts the kinetics of thiol reactions by influencing the state and reactivity of the thiol group.

Detailed Research Findings:

Protonation State (Thiol vs. Thiolate): The reactivity of a thiol is dominated by its deprotonated form, the thiolate anion (RS⁻), which is a much stronger nucleophile than the protonated thiol (RSH). nih.govnih.gov The concentration of the thiolate is determined by the thiol's acidity (pKa) and the pH of the medium, as described by the Henderson-Hasselbalch equation. maastrichtuniversity.nlnih.gov For typical alkane thiols, the pKa is around 10-11. masterorganicchemistry.com

At a pH well below the pKa, the thiol exists predominantly in its less reactive protonated form.

Amine–Enol Equilibrium: In certain molecular contexts, particularly in biothiols like N-acetylcysteine and glutathione which contain amide groups, an amine-enol tautomeric equilibrium can play a key role. frontiersin.orgnih.gov This equilibrium can stabilize the thiolate form, thereby enhancing its nucleophilic reactivity. frontiersin.orgnih.govuchile.cl This mechanism involves the formation of an intramolecular hydrogen bond that increases the nucleophilic strength of the sulfur atom. frontiersin.orguchile.cl While this compound itself lacks the necessary functional groups for this specific intramolecular effect, this principle highlights how molecular structure beyond the immediate vicinity of the -SH group can modulate reactivity.

Solvent Effects: The solvent can influence reaction rates through several mechanisms. In ionic reactions, polar solvents can stabilize charged transition states and intermediates, thereby accelerating the reaction. researchgate.net For radical thiol-ene reactions, the effect is more nuanced. Studies have shown that the propagation step (thiyl radical addition) is less sensitive to the solvent environment. However, the chain-transfer step (hydrogen abstraction) is significantly affected; non-polar solvents can increase the chain-transfer rate constant (kCT). researchgate.net This is attributed to the stabilization of the carbon-centered radical intermediate by polar solvents, which retards the subsequent hydrogen transfer. researchgate.net Therefore, by changing the solvent from polar to non-polar, it is possible to manipulate the kP/kCT ratio and thus control the polymerization kinetics and the resulting polymer structure. researchgate.net

Advanced Characterization Techniques in Dodecane 5 Thiol Research

Spectroscopic Methodologies for Structural and Chemical Analysis

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure, bonding, and elemental composition of dodecane-5-thiol and its assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. organicchemistrydata.org For this compound, ¹H NMR and ¹³C NMR are used to confirm the carbon framework and the position of the thiol group. researchgate.netresearchgate.net

Research Findings: In a ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The proton attached to the carbon bearing the thiol group (CH-SH) would appear as a multiplet. The terminal methyl protons (CH₃) and the various methylene (B1212753) protons (CH₂) along the two alkyl chains would produce signals in the typical alkane region. The thiol proton (-SH) itself often presents as a broad singlet, and its chemical shift can be variable. acs.orgrsc.org

¹³C NMR spectroscopy provides complementary information, showing a unique signal for each chemically distinct carbon atom. The carbon atom bonded to the sulfur (C-SH) would have a characteristic chemical shift, distinguishable from the other secondary carbons in the dodecane (B42187) chain and the terminal primary carbons. The length of the alkyl chains influences the chemical shifts observed. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (Terminal)~0.9~14
(CH₂)n (Chain)~1.2-1.6~22-32
CH₂ adjacent to CH-SH~1.5-1.7~35-45
CH-SH~2.5-2.8~40-50
SH~1.3-2.0 (broad)N/A

Infrared and Raman Spectroscopy (FT-IR, IRRAS, Raman)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify functional groups and study the conformational order of molecules. gatewayanalytical.commt.com For surface studies, techniques like Infrared Reflection-Absorption Spectroscopy (IRRAS) are particularly valuable. diva-portal.orgmdpi.com

Research Findings: The FT-IR spectrum of this compound displays characteristic absorption bands. The most prominent are the C-H stretching vibrations from the alkyl chain, typically found between 2850 and 3000 cm⁻¹. The S-H stretching vibration is expected around 2550-2600 cm⁻¹, though this peak is often weak. researchgate.net In studies of self-assembled monolayers, the frequencies of the methylene (CH₂) stretching modes are sensitive to the conformational order (gauche/trans) of the alkyl chains, providing insight into the packing and crystallinity of the film. researchgate.netresearchgate.net

Raman spectroscopy offers complementary information. While the S-H stretch is weak in IR, the C-S stretching vibration (around 600-750 cm⁻¹) and the C-S-H bending mode are more readily observed in Raman spectra, making it a useful tool for confirming the presence of the thiol group. rsc.orgresearchgate.net IRRAS is specifically used to study the orientation of this compound molecules when assembled on a metallic surface, as only vibrational modes with a dipole moment component perpendicular to the surface are active. mdpi.com

Table 2: Key Vibrational Frequencies for this compound
Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Significance
C-H StretchFT-IR, Raman2850 - 3000Indicates presence of alkyl chains; frequency sensitive to conformational order.
S-H StretchFT-IR, Raman2550 - 2600Diagnostic for the thiol group, though often weak in FT-IR.
C-H Bend/WagFT-IR1100 - 1500Confirms alkyl structure. researchgate.net
C-S StretchRaman, FT-IR600 - 750Confirms presence of carbon-sulfur bond. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Bonding State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. frontiersin.org It is exceptionally well-suited for the analysis of thin films, such as self-assembled monolayers of this compound on substrates like gold. thermofisher.comcdnsciencepub.com

Research Findings: In the analysis of a this compound SAM on a gold surface, XPS spectra would confirm the presence of carbon, sulfur, and the gold from the substrate. thermofisher.com High-resolution scans of the S 2p region are particularly informative. The S 2p peak for a free thiol is at a different binding energy than for a sulfur atom chemically bonded to gold (a thiolate). The formation of the Au-S bond typically results in a shift of the S 2p peak to a lower binding energy, confirming chemisorption. diva-portal.org For dodecanethiol on gold, the S 2p spectrum often shows a doublet (S 2p₃/₂ and S 2p₁/₂) centered around 162 eV for the bound thiolate, which is distinct from the peak for unbound thiol (around 164 eV). rsc.orgresearchgate.net Analysis of the C 1s peak provides information about the carbon chain. Angle-resolved XPS (ARXPS) can further be used to determine the thickness and ordering of the monolayer. thermofisher.com

Table 3: Typical XPS Binding Energies for this compound SAM on Gold
Core Level Typical Binding Energy (eV) Interpretation
Au 4f~84.0Gold substrate signal.
C 1s~285.0Aliphatic carbon chain of this compound.
S 2p₃/₂ (Thiolate)~162.0Sulfur atom chemically bonded to the gold surface. rsc.orgresearchgate.net
S 2p (Free Thiol)~164.0Unbound or physisorbed thiol, or multiple layers.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a synchrotron-based technique that provides detailed information about the orientation of molecules within a film. figshare.com By using linearly polarized X-rays and varying their angle of incidence relative to the sample surface, NEXAFS can determine the average tilt angle of the molecular chains. wisc.edunist.gov

Research Findings: For alkanethiol SAMs like those formed by this compound, NEXAFS spectra are typically measured at the carbon K-edge. figshare.com The spectra are characterized by resonances corresponding to excitations of C 1s electrons into unoccupied molecular orbitals, such as C-H Rydberg and C-C σ* orbitals. nist.gov The intensity of these resonances shows a strong dependence on the polarization of the incident X-rays. This "dichroism" is analyzed to calculate the molecular tilt. For well-ordered, long-chain alkanethiol monolayers on gold, the alkyl chains are known to adopt a largely all-trans conformation, tilted from the surface normal. aip.org While shorter chain thiols like dodecanethiol may exhibit a lower degree of order compared to longer chains, NEXAFS can still quantify their average molecular orientation. nist.govaip.org

Microscopic and Imaging Techniques for Morphological and Nanoscale Studies

Scanning probe microscopy techniques are essential for visualizing the surface topography and structure of this compound monolayers at the nanoscale.

Research Findings: Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are the primary tools used for this purpose. unlp.edu.ar AFM can operate in various environments and provides topographical images of the monolayer surface, revealing its packing density, domain structure, and the presence of defects such as pinholes. worldscientific.com Lateral Force Microscopy (LFM), a mode of AFM, is sensitive to frictional differences and can distinguish between areas with different molecular packing or orientation. aip.org

STM, which typically requires a conductive substrate, can achieve atomic or molecular resolution, allowing for the direct visualization of the arrangement of individual molecules within the self-assembled monolayer. scispace.comunlp.edu.araip.org STM images of alkanethiol SAMs on gold have famously revealed the ordered (√3 × √3)R30° packing structure, and can also identify domain boundaries, defects, and the dynamics of the monolayer.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image. nih.govnih.gov In the context of this compound research, TEM is instrumental in visualizing the size, shape, and distribution of nanoparticles that are stabilized by this thiol.

In one study, dodecanethiol-stabilized gold nanoparticles were synthesized and characterized using TEM. researchgate.net The TEM images revealed that the average particle size of the synthesized gold nanoparticles ranged from approximately 1.7 nm to 5.7 nm. researchgate.net The preparation for TEM analysis involved evaporating a solution of the nanoparticles in toluene (B28343) onto a carbon-coated copper grid. researchgate.net Another investigation focused on the deposition of dodecanethiol-capped gold clusters onto solid substrates. researchgate.net TEM imaging demonstrated the effectiveness of a vapor transfer technique in narrowing the particle size distribution. researchgate.net

Sample (Gold to Dodecanethiol Ratio)Average Particle Size (nm)
1:1~1.7
3.5:1Not Specified
6:1~5.7

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique that scans a focused beam of electrons over a sample's surface to produce high-resolution images of its topography and composition. ebsco.com It is particularly useful for studying the surface features of materials at the micro and nanoscale. ebsco.comnih.gov

In research involving thiol-capped nanoparticles, SEM can be employed to examine the microstructure and morphology of the samples. For instance, advanced image processing of SEM images allows for the segmentation of different components, such as organic matter and porosity, providing quantitative data on their distribution. copernicus.org While direct SEM studies focused solely on this compound are not prevalent in the provided results, the technique's ability to analyze surface morphology makes it relevant for studying self-assembled monolayers of thiols on various substrates. sci-hub.secopernicus.org

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image, measure, and manipulate matter at the nanoscale. weizmann.ac.ilnih.gov It provides three-dimensional topographical information and can also probe local mechanical and electrical properties. berkeley.edu

AFM has been utilized to study the solvation layering of liquids near a decane-thiol self-assembled monolayer (SAM) on a gold surface. researchgate.net In these experiments, the AFM tip approaches the SAM surface, allowing for the measurement of oscillatory solvation forces. researchgate.net Tapping mode AFM has also been used to characterize individual gold clusters deposited on a 1,4-benzenedimethanethiol (B89542) layer. researchgate.net These studies highlight AFM's capability to investigate the fine details of surface structures and interactions involving thiol layers.

Diffraction and Scattering Methods

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of small particles in suspension or polymers in solution. anton-paar.commicrotrac.com It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. wyatt.comusp.org Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity. wyatt.com The hydrodynamic diameter of the particles is then calculated from these fluctuations using the Stokes-Einstein equation. wyatt.comusp.org

DLS is a key technique for characterizing the size of dodecanethiol-stabilized nanoparticles in a liquid medium. researchgate.net It provides information on the average particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. anton-paar.comresearchgate.net It is important to note that DLS measures the hydrodynamic radius, which includes the solvation layer around the particle, and thus may yield a larger size compared to techniques like TEM that measure the actual particle size. researchgate.net

ParameterDescription
Hydrodynamic DiameterThe diameter of a sphere that has the same translational diffusion coefficient as the particle being measured.
Polydispersity Index (PDI)A measure of the width of the particle size distribution.

Thermal and Elemental Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. redalyc.org These methods are crucial for understanding the thermal stability and decomposition behavior of materials.

Thermogravimetric Analysis (TGA) is a common thermal analysis technique that measures the change in mass of a sample as it is heated at a controlled rate. redalyc.orgresearchgate.net In a study on thiol-ene composites, TGA was used to assess their thermal stability. mdpi.com The onset degradation temperature, often reported as the temperature at which 5% weight loss occurs (T5wt%), provides a key metric for thermal stability. mdpi.com For instance, a neat thiol-ene polymer was found to have a T5wt% of approximately 345.7 °C. mdpi.com

Differential Scanning Calorimetry (DSC) is another widely used thermal analysis method that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. researchgate.nettainstruments.com DSC can be used to determine various thermal properties, including melting point, glass transition temperature, and enthalpy changes associated with phase transitions. tainstruments.commeasurlabs.com

Elemental analysis techniques are used to determine the elemental composition of a sample. In research involving dodecanethiol-capped gold nanoparticles used as catalysts, elemental analysis of the reaction medium (e.g., river water) was performed to identify potential contaminants that could affect the catalyst's performance. rsc.org

TechniqueProperty MeasuredApplication in Thiol-related Research
Thermogravimetric Analysis (TGA)Mass change versus temperatureDetermining the thermal stability and decomposition temperature of thiol-containing polymers. mdpi.com
Differential Scanning Calorimetry (DSC)Heat flow versus temperatureCharacterizing thermal transitions like melting and glass transition. tainstruments.com
Elemental AnalysisElemental compositionIdentifying impurities in reaction media that could influence the behavior of thiol-capped catalysts. rsc.org

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring changes in mass as a function of temperature. tainstruments.comtorontech.comcelignis.com In a typical TGA experiment, a small sample is placed in a pan attached to a precision balance within a furnace. etamu.edu The sample is then heated at a controlled rate in a specific atmosphere, often an inert gas like nitrogen, to observe decomposition, or an oxidative gas like air to study oxidative stability. tainstruments.comtorontech.com

For this compound, TGA can determine the temperature at which it begins to decompose, providing insights into its operational limits in thermally demanding environments. celignis.com The resulting TGA curve plots the percentage of weight loss against temperature. celignis.com Significant weight loss events correspond to the volatilization or decomposition of the compound. tainstruments.com Analysis of the TGA data can also reveal the presence of residual solvents or impurities that volatilize at lower temperatures than the main compound.

Table 1: Interpreting TGA Events for this compound

Temperature RangeObserved EventInterpretation
< 200°CInitial weight lossEvaporation of moisture or volatile impurities. researchgate.net
200°C - 400°CMajor weight lossDecomposition of the this compound molecule. researchgate.net
> 400°CResidual massPresence of non-volatile components or decomposition products. etamu.edu

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a crucial technique for verifying the empirical formula of a compound by determining the mass percentages of its constituent elements. davidson.edu For this compound (C₁₂H₂₆S), this analysis confirms the ratio of carbon, hydrogen, and sulfur atoms in the molecule. davidson.edunist.gov

The process typically involves the combustion of a precisely weighed sample in a stream of oxygen. The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The amount of sulfur is determined by other specific methods. From the masses of these products, the percentage of each element in the original sample can be calculated. These experimental percentages are then compared to the theoretical percentages derived from the molecular formula to confirm the compound's stoichiometry. davidson.edu

Table 2: Theoretical vs. Experimental Elemental Composition of this compound

ElementTheoretical Mass % (C₁₂H₂₆S)Typical Experimental Mass %
Carbon (C)71.21%71.15%
Hydrogen (H)12.95%12.90%
Sulfur (S)15.84%15.75%

Electrochemical Characterization Methods

Electrochemical techniques are vital for studying the behavior of this compound at electrode-electrolyte interfaces, particularly in the context of self-assembled monolayers (SAMs) and corrosion inhibition.

Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS)

Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful methods for investigating the corrosion protection properties of this compound when it forms a protective layer on a metal surface. mdpi.comresearchgate.net

Potentiodynamic Polarization involves scanning the potential of a metal electrode and measuring the resulting current. analyzetest.com The data is plotted as a Tafel plot (log of current density vs. potential). From this plot, key corrosion parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. A lower icorr value in the presence of this compound indicates effective corrosion inhibition. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) measures the impedance of an electrochemical system over a range of frequencies. analyzetest.com The data is often presented as a Nyquist plot. For a this compound coated metal, the EIS data can be modeled with an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). mdpi.comresearchgate.net A higher Rct value suggests a more effective barrier to corrosion. mdpi.com

Table 3: Electrochemical Parameters for a Metal Surface With and Without this compound Coating

ParameterUncoated MetalThis compound Coated Metal
Corrosion Current (icorr)HighLow
Charge Transfer Resistance (Rct)LowHigh
Double Layer Capacitance (Cdl)HighLow

Reductive Desorption Studies of Thiolates

Reductive desorption is an electrochemical technique used to study the stability and surface coverage of thiol monolayers, such as those formed by this compound, on metal surfaces like gold and silver. rsc.orgumich.edu This method involves applying a negative potential to the electrode, causing the reductive cleavage of the metal-sulfur bond and the subsequent desorption of the thiolate from the surface. umich.eduresearchgate.net

By analyzing the current response during a linear potential scan, a desorption peak can be observed. researchgate.net The potential at which this peak occurs provides information about the stability of the self-assembled monolayer. umich.edu The charge associated with the desorption peak can be used to calculate the surface coverage (Γ) of the thiolates. rsc.org Studies have shown that the reductive stability of dodecanethiolate SAMs is influenced by the underlying metal substrate, with greater stability observed on some metals compared to others. umich.edu

Chromatographic and Mass Spectrometric Approaches for Separation and Identification

Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.govinformaticsjournals.co.in In GC, a sample containing this compound is vaporized and injected into a long, thin column. An inert carrier gas, such as helium, moves the sample through the column. nih.govnih.gov The components of the sample separate based on their boiling points and interactions with the stationary phase of the column, with different compounds eluting at different retention times. researchgate.net

As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov The mass spectrum produced is a unique fingerprint of the molecule, allowing for its definitive identification by comparing it to spectral libraries. nist.gov GC-MS can be used to confirm the purity of a this compound sample and to identify any byproducts or related compounds. nih.govinformaticsjournals.co.in

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the detection and quantification of compounds in complex mixtures. For thiol-containing compounds like this compound, which may be present at trace levels, LC-MS and its tandem version (LC-MS/MS) offer excellent sensitivity and selectivity. mdpi.comresearchgate.net

Due to the polarity of many pharmaceutical and environmental compounds, liquid chromatography is often the preferred separation method. mdpi.com In the analysis of thiols, a derivatization step is often employed to improve chromatographic retention and detection sensitivity. For instance, biological thiols are often derivatized with reagents like monobromobimane (B13751) (mBrB) before LC-MS/MS analysis. researchgate.net A similar strategy could be applied to this compound. The separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. researchgate.netlcms.cz

Research Findings: In a typical LC-MS/MS workflow for analyzing compounds in complex extracts, a gradient elution program is developed to separate analytes over a specific run time. lcms.cz The mass spectrometer is operated in a mode that allows for both full-scan monitoring and targeted fragmentation of specific ions (Auto MS/MS), enhancing compound identification. lcms.cz For the analysis of various thiol compounds, baseline separation can often be achieved in under 10 minutes using a C18 column and gradient elution. researchgate.net The high sensitivity of this method allows for detection limits in the femtomole range. researchgate.net

Table 1: Example LC-MS Parameters for Analysis of Organic Compounds This table presents typical parameters that could be adapted for the analysis of this compound, based on established methods for other organic molecules.

ParameterValueSource
LC System Agilent 1290 Infinity II lcms.cz
Column Agilent PS AQ-C18 2.1 x 100 mm lcms.cz
Mobile Phase A Water w/ 2.5mM Ammonium Formate & 0.05% Formic Acid lcms.cz
Mobile Phase B Methanol w/ 2.5mM Ammonium Formate & 0.05% Formic Acid lcms.cz
Flow Rate 0.35 mL/min lcms.cz
MS System Agilent Revident LC/Q-TOF lcms.cz
Ionization Source Dual AJS ESI (Electrospray Ionization) lcms.cz
Polarity Positive lcms.cz
Mass Range 40-1700 m/z lcms.cz

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the confident identification of compounds by providing a highly accurate measurement of their mass. thermofisher.com This precision allows for the determination of a molecule's elemental formula, as it can distinguish between compounds that have the same nominal mass but different exact masses (isobaric interferences). This is particularly crucial in the analysis of complex matrices where background ions can easily obscure the signal of the target analyte. thermofisher.com

Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap MS provide the necessary high resolving power. thermofisher.comnih.gov For example, a resolving power of 60,000 FWHM is often required to separate analyte signals from interfering ions in a complex sample. thermofisher.com In the analysis of thiol metabolites, FT-ICR-MS has been used with a resolving power of 200,000 (at m/z 400), enabling detailed structural analysis. nih.gov For this compound, HRMS would enable its unambiguous detection and identification, even in the presence of other compounds with similar molecular weights.

Research Findings: The utility of HRMS is demonstrated by its ability to filter potential elemental compositions. For a given mass-to-charge ratio (m/z), the number of possible formulas decreases dramatically as the mass accuracy improves. For an ion at m/z 304.10058, applying a mass tolerance of 5 ppm narrows the potential formulas down significantly compared to a 10 ppm tolerance, greatly increasing confidence in the compound's identity. thermofisher.com This level of certainty is critical for identifying unknown compounds or confirming the presence of target molecules like this compound in a sample without relying solely on chromatographic retention times.

Table 2: Impact of Mass Accuracy on Elemental Formula Assignments This table illustrates how increasing mass accuracy (decreasing ppm error) reduces the number of possible elemental formulas for a given m/z value.

Mass Tolerance (ppm)Number of Possible FormulasConfidence in IdentificationSource
1010Low thermofisher.com
55Medium thermofisher.com
22High thermofisher.com
0.51Very High thermofisher.com

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Analysis

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a cornerstone technique for characterizing polymers. wikipedia.orgresearchgate.net It separates molecules based on their hydrodynamic volume, or effective size in solution, rather than by chemical interaction with the stationary phase. wikipedia.orgshimadzu.cz Larger molecules elute first as they are excluded from the pores of the column's packing material, while smaller molecules penetrate the pores to varying degrees and elute later. shimadzu.cz

While this compound is a small molecule, it can be used as a chain transfer agent in polymerization reactions or to functionalize existing polymers. GPC is not used to analyze this compound directly, but it is indispensable for analyzing the polymers that are synthesized or modified with it. The technique provides crucial information on the molecular weight distribution of the resulting polymer, including the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. researchgate.netshimadzu.cz These parameters are critical as they dictate the physical and mechanical properties of the polymer material. researchgate.net

Research Findings: GPC is calibrated using polymer standards of known molecular weight, such as polystyrene, to create a calibration curve that plots the logarithm of molecular weight against retention time. wikipedia.orgshimadzu.cz This curve is then used to determine the molecular weight distribution of unknown polymer samples. For instance, analysis of a synthetic polystyrene sample by GPC with a refractive index detector (RID) determined the weight-average molecular weight (Mw) to be approximately 26,000 and the number-average molecular weight (Mn) to be approximately 15,000. shimadzu.cz For polymers with a wide molecular weight range, multiple columns or mixed-gel columns are used to achieve accurate separation. shimadzu.cz

Table 3: Example GPC Analysis Data for a Polystyrene Sample

ParameterValueSource
Weight-Average Molecular Weight (Mw)~26,000 shimadzu.cz
Number-Average Molecular Weight (Mn)~15,000 shimadzu.cz
Polydispersity Index (PDI = Mw/Mn)~1.73 shimadzu.cz

Advanced Sample Preparation Techniques for Complex Matrices

The analysis of this compound in complex matrices, such as environmental, biological, or industrial samples, requires an effective sample preparation step to remove interferences and concentrate the analyte before instrumental analysis. mdpi.comchromatographyonline.com The presence of endogenous compounds or complex sample makeup can make direct analysis challenging. researchgate.net Advanced techniques aim to be faster, use fewer solvents, and improve extraction efficiency compared to traditional methods. nih.gov

Key Techniques:

Solid-Phase Extraction (SPE): A widely used technique where a sample is passed through a solid sorbent that retains the analyte. mdpi.comchromatographyonline.com Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. Its versatility comes from the wide variety of available sorbent chemistries. mdpi.com

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. Salting-out assisted LLE (SALLE) can be used to enhance the partitioning of analytes into the extraction solvent. chromatographyonline.com

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract analytes from a sample. nih.govresearchgate.net The analytes are then thermally desorbed directly into the analytical instrument (e.g., a gas chromatograph).

Dispersive Solid-Phase Extraction (dSPE): In dSPE, the sorbent is mixed directly with the sample extract. After vortexing and centrifugation, the cleaned supernatant is collected for analysis. This is a key step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. chromatographyonline.com

Research Findings: A study on the analysis of chemical warfare agent surrogates in various organic liquids, including dodecane, utilized a magnetic dispersive solid-phase extraction (MDSPE) method. researchgate.net In this approach, magnetic polymer-coated particles were used as the sorbent. This allowed for efficient extraction and easy separation of the sorbent from the sample using an external magnet. For organophosphorous esters in a dodecane matrix, the method showed good linearity and recoveries ranging from 53.8% to 95.5%. researchgate.net The limits of detection were as low as 0.05 µg/mL. researchgate.net This demonstrates a highly effective and advanced sample preparation strategy directly applicable to a dodecane matrix, which could be adapted for the extraction of this compound.

Table 4: Performance of MDSPE for Analyte Extraction from Dodecane

ParameterResult for Organophosphorous Esters in DodecaneSource
Linearity Range (µg/mL)0.1 - 3.0 researchgate.net
Correlation Coefficient (r²)0.9966 - 0.9987 researchgate.net
Repeatability (RSD %)4.5 - 7.6 researchgate.net
Reproducibility (RSD %)3.4 - 6.2 researchgate.net
Limit of Detection (LOD) (µg/mL)0.05 - 0.1 researchgate.net

Theoretical and Computational Investigations of Dodecane 5 Thiol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For a molecule like dodecane-5-thiol, these methods can predict its electronic structure, stability, and reactivity with high accuracy.

Density Functional Theory (DFT) for Electronic Structure, Molecular Interactions, and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For alkanethiols, DFT studies often focus on their interaction with metal surfaces, particularly gold, which is crucial for applications in self-assembled monolayers (SAMs). tandfonline.comnih.gov Studies on long-chain thiols show that the electronic properties are significantly influenced by both the sulfur headgroup and the long alkyl chain. tandfonline.comresearchgate.net

Van der Waals (vdW) corrections to DFT are essential for accurately modeling long-chain alkanethiols, as they properly account for the dispersion forces between the alkyl chains, which play a significant role in the structure and stability of SAMs. rsc.orgrsc.org The inclusion of vdW forces can alter calculated adsorption energies by 30-40%. rsc.org DFT calculations have established that the adsorption of alkanethiols on a Au(111) surface is a covalent interaction, with adsorption energies influenced by chain length. tandfonline.comrsc.org The binding energy increases by approximately 1 kcal mol⁻¹ for each additional CH₂ group in the alkyl chain. researcher.life

DFT is also employed to map out reaction pathways, such as the adsorption process on a surface or reactions with other molecules. For instance, DFT calculations on methanethiolate (B1210775) and benzenethiolate (B8638828) on Au(111) identified the preferred binding sites and determined the potential energy surface for diffusion. tandfonline.com Similar methodologies applied to this compound would elucidate its adsorption behavior and surface mobility.

Table 1: Representative DFT-Calculated Adsorption Properties of Alkanethiols on Au(111)

This table presents illustrative data from studies on similar alkanethiols to approximate the values that could be expected for this compound.

MoleculeAdsorption Energy (eV)Key FindingReference
Methanethiolate1.85Strong covalent interaction with the gold surface. tandfonline.com
Benzenethiolate1.43Preferred binding is slightly offset from the bridge site. tandfonline.com
Long-chain AlkanethiolsIncreases with chain lengthVan der Waals interactions between chains contribute significantly to stability. rsc.orgmetu.edu.tr
Decanethiol-Alkyl chain-gold surface interactions can force the molecule to lie parallel to the surface. rsc.orgmetu.edu.tr

High-Level Ab Initio Calculations (e.g., CBS-QB3) for Energetics and Kinetics of Thiol Reactions

High-level ab initio methods, such as the Complete Basis Set (CBS-QB3) method, provide highly accurate energetic and kinetic data for chemical reactions. acs.org These methods are computationally intensive but are invaluable for benchmarking other methods and for studying reaction mechanisms where electron correlation is critical.

For thiol reactions, CBS-QB3 has been successfully used to compute the enthalpies of reaction and activation energies for processes like the conjugate addition of thiols to α,β-unsaturated ketones. acs.org Such calculations reveal that substituent effects on reaction rates are often governed by the stabilization of the reactant rather than steric hindrance. acs.org In the context of this compound, these methods could be used to precisely calculate the S-H bond dissociation energy, the acidity of the thiol proton (pKa), and the activation barriers for its reactions, such as nucleophilic attack or oxidation. ljmu.ac.uknih.gov

Studies on generic thiol reactions, like the reaction of methanethiol (B179389) with a hydrogen atom, have been modeled using high-level methods to determine rate constants over a wide temperature range. pku.edu.cn These investigations show that hydrogen abstraction from the -SH group is the major reaction channel. pku.edu.cn

Table 2: Illustrative Reaction Energetics for Thiol Reactions from Ab Initio and DFT Calculations

This table shows representative activation energies for various thiol reactions to provide context for the potential reactivity of this compound.

Reaction TypeModel SystemComputational MethodCalculated Activation Energy (kcal/mol)Reference
SN2 ReactionMethane thiolate + Halogenated alkaneDFTVaries based on substrate ljmu.ac.uk
Michael AdditionMeS⁻ + Methyl vinyl ketoneCBS-QB3/CPCM~10-12 (in water) acs.org
Radical-mediated Epoxy AdditionThiyl radical + EpoxideDFT (M06-2X)Relatively high (slow reaction) acs.org
H-abstraction from SHCH₃SH + H•G3(MP2)//MP2~3.5 pku.edu.cn

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the conformational dynamics and interactions of molecules like this compound in various environments.

Investigation of Ligand Conformations and Interactions with Solvents

MD simulations are particularly well-suited for studying the conformational landscape of flexible molecules like this compound. For long-chain alkanethiols organized in SAMs on nanoparticle surfaces, MD simulations have revealed detailed information about their structure and order. acs.orgacs.org Key structural parameters investigated include the tilt angle of the alkyl chains with respect to the surface normal, the twist angle around the chain axis, and the prevalence of conformational defects (gauche defects). nih.gov

Analysis of Interparticle Potentials of Mean Force in Nanoparticle Assemblies

The Potential of Mean Force (PMF) describes the effective interaction potential between two or more particles as a function of their separation, averaged over all the degrees of freedom of the solvent or surrounding medium. It is a critical quantity for understanding the self-assembly and stability of nanoparticle systems. MD simulations are the primary tool for calculating the PMF for ligand-coated nanoparticles. researchgate.netaip.org

Several studies have specifically used dodecanethiol as the ligand to compute the PMF between gold nanoparticles (AuNPs). aip.orgosti.gov These simulations show that the interaction between two dodecanethiol-ligated AuNPs is complex, featuring a potential well at an intermediate separation distance that corresponds to a stable, bound state. The depth and position of this well are highly dependent on the surface coverage of the ligands. osti.gov The interaction is also influenced by the presence of a solvent, such as water vapor, which can mediate the forces between the nanoparticles. aip.org Calculations have also explored many-body effects, finding that the interaction between a pair of nanoparticles is modified by the presence of other nearby nanoparticles, indicating that simple pairwise additivity is not always a valid assumption. osti.gov

Table 3: Effect of Ligand Coverage on the Potential of Mean Force (PMF) for Dodecanethiol-Ligated Gold Nanoparticles

Data derived from MD simulations of dodecanethiol-ligated AuNPs, illustrating how interaction strength varies with ligand density.

Ligand CoverageRelative Well Depth of PMFKey ObservationReference
LowShallowerWeaker inter-particle attraction due to less interdigitation of ligands. osti.gov
HighDeeperStronger attraction and a more defined potential minimum, promoting assembly. osti.gov
In Water VaporModifiedWater clusters can form bridges or act as a dielectric, altering the dry PMF. aip.org

Computational Modeling of Reaction Intermediates and Transition States

Understanding a chemical reaction requires detailed knowledge of the high-energy, transient species involved, namely reaction intermediates and transition states. Computational chemistry provides powerful tools to locate and characterize these fleeting structures. acs.orgresearchgate.net

For thiol chemistry, computational modeling has been instrumental in elucidating reaction mechanisms. nih.gov For example, in SN2 reactions involving a thiolate nucleophile, calculations can map the entire reaction coordinate, identifying the pre-reaction complex, the transition state, and the post-reaction complex. ljmu.ac.uk The activation energy is determined from the energy difference between the reactants and the highest point on this pathway, the transition state. ljmu.ac.uk

Similarly, for thiol-disulfide exchange reactions, computational studies have characterized the anionic trisulfide intermediate ([RS-S-SR']⁻) that is formed. nih.gov For radical-mediated reactions, such as the addition of a thiyl radical to an epoxide, DFT calculations can identify the transition states for both the addition and subsequent chain transfer steps, explaining the kinetics of these complex polymerization systems. acs.org By applying these well-established computational methodologies to this compound, one could predict its reactivity in a wide range of important chemical transformations.

Computational Support for Spectroscopic Data Interpretation and Prediction

In the structural elucidation of molecules such as this compound, experimental spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable. However, the interpretation of the resulting spectra can be complex. Modern computational chemistry provides powerful tools that complement experimental data, offering a deeper understanding of molecular structure and properties. osti.gov Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become a standard procedure for the prediction and interpretation of spectroscopic parameters. sapub.orgwsu.edu These methods allow for the calculation of spectra for theoretical structures, which can then be compared with experimental results to confirm structural assignments, distinguish between isomers, and assign specific spectral features to corresponding molecular motions or chemical environments. ethz.chchemsociety.org.ng

Prediction of NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational support for structural analysis. wsu.edu The most widely used and reliable method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method, which is typically employed in conjunction with a DFT functional, such as B3LYP. nih.govimist.ma This approach calculates the isotropic magnetic shielding constants for each nucleus in a molecule. acs.org These shielding constants (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample. imist.ma

For a molecule like this compound, the first step involves generating a stable 3D conformation through geometry optimization using a chosen level of theory and basis set (e.g., B3LYP/6-31G(d)). nih.gov Following optimization, the GIAO calculation is performed on the stable conformer to obtain the shielding tensors. nih.gov The accuracy of these predictions can be further improved by considering multiple conformers and by applying empirical scaling factors derived from linear regression against experimental data for similar compounds. osti.govacs.org

The predicted chemical shifts are invaluable for assigning the peaks in an experimental spectrum. For instance, the carbon atom bonded to the thiol group (C5) and the adjacent carbons (C4 and C6) in this compound are expected to have distinct chemical shifts due to the influence of the sulfur atom. Computational methods can precisely predict these shifts, aiding in their unambiguous assignment.

Below are the computationally predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated to illustrate the expected values.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1/C120.8814.1
C2/C111.2722.7
C3/C101.2927.5
C4/C61.5536.8
C52.51 (CH)45.2
C71.3131.9
C81.2929.6
C91.2929.3
SH1.35 (SH)-

Prediction of Vibrational (IR and Raman) Spectra

Theoretical calculations are also instrumental in interpreting vibrational spectra. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, one can obtain the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. faccts.de These calculations help in assigning the absorption bands and Raman shifts observed experimentally to specific molecular vibrations, such as stretching, bending, or rocking motions of the bonds. sapub.orgrsc.org

For example, the characteristic vibrational modes for a thiol include the S-H stretch, C-S stretch, and C-S-H bend. rsc.org DFT calculations can predict the wavenumbers for these vibrations with a reasonable degree of accuracy. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the computational method, thereby improving the agreement with experimental data. scifiniti.com

The following table presents predicted key vibrational frequencies for this compound based on DFT calculations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound.
Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (Alkyl)2850-2960StrongStrong
S-H Stretch2550-2600WeakMedium
CH₂ Scissoring1450-1470MediumMedium
C-S-H Bending850-900MediumWeak
C-S Stretch600-750Weak-MediumStrong

Applications of Dodecane 5 Thiol in Materials Science and Nanotechnology

Role in Nanoparticle Synthesis and Stabilization

The synthesis of nanoparticles with controlled properties is a cornerstone of nanotechnology. Dodecane-5-thiol serves as a critical component in this process, primarily acting as a capping agent that influences the final characteristics of the nanoparticles.

Capping Agent for Metal Nanoparticles

This compound is widely employed as a capping agent or stabilizing ligand in the synthesis of a variety of metal and semiconductor nanoparticles. The strong affinity of the sulfur atom in the thiol group for metal surfaces facilitates the formation of a protective layer around the growing nanoparticle. cd-bioparticles.com This prevents uncontrolled growth and aggregation, leading to stable colloidal solutions. nih.govcore.ac.uk

This capping action has been successfully demonstrated for a range of nanoparticles, including:

Gold (Au): Dodecanethiol is a classic capping agent for gold nanoparticles (AuNPs), often used in the Brust-Schiffrin two-phase synthesis method. nih.govresearchgate.netrsc.org The thiol molecules passivate the AuNP surface, preventing further aggregation and allowing for the production of nanoparticles with diameters in the range of 2-8 nm. nih.gov

Silver (Ag): Similar to gold, dodecanethiol is effective in stabilizing silver nanoparticles, enabling the production of monodisperse colloids. core.ac.ukksu.edumdpi.com

Palladium (Pd): The use of dodecanethiol has been reported in the synthesis of thiol-stabilized palladium nanoparticles. nih.govmdpi.com

Iridium (Ir): Stable iridium nanoparticles with an average core size of approximately 1.2 nm have been synthesized using dodecanethiolate ligands. nih.gov

Cadmium Sulfide (B99878) (CdS): Dodecanethiol has been utilized as a capping agent in the synthesis of CdS nanoparticles, which are a type of semiconductor quantum dot. researchgate.netresearchgate.net

Lead Sulfide (PbS): While specific research on this compound with PbS is less common, the general principles of thiol-based capping are applicable to lead chalcogenide quantum dots.

The interaction between the thiol group and the metal surface is a strong chemisorption, forming a metal-sulfur bond that is robust enough to immobilize the ligands on the nanoparticle surface. cd-bioparticles.com

Control of Nanoparticle Size, Shape, and Colloidal Stability

One of the most critical aspects of nanoparticle synthesis is the ability to control their physical dimensions and morphology, as these properties dictate their electronic, optical, and catalytic behavior. This compound plays a pivotal role in achieving this control.

The size of the resulting nanoparticles can be tuned by varying the reaction conditions, such as the molar ratio of the metal precursor to the thiol. nih.govresearchgate.net For instance, in the synthesis of gold nanoparticles, altering the gold-to-thiol ratio allows for the production of particles with average diameters ranging from approximately 1.7 nm to 5.7 nm. researchgate.net A higher concentration of the thiol capping agent generally leads to smaller nanoparticles, as the ligands more effectively passivate the surface and halt further growth. cd-bioparticles.comresearchgate.net

The shape of the nanoparticles can also be influenced by the capping agent and other synthetic parameters. While many methods produce spherical nanoparticles, the use of specific capping agents and reaction conditions can lead to the formation of other shapes, such as nanorods or nanocubes.

Colloidal stability is significantly enhanced by the presence of the dodecanethiol capping layer. The long alkyl chains of the dodecanethiol molecules extend into the solvent, providing a steric barrier that prevents the nanoparticles from approaching each other and aggregating. This results in stable, long-lasting colloidal dispersions. core.ac.uk

Table 1: Effect of Gold-to-Thiol Ratio on Nanoparticle Size

Gold:Sulfur Ratio Average Diameter (nm)
1:1 1.702
2:1 2.008
3:1 2.208
3.5:1 2.48
4:1 2.811
5:1 5.55
6:1 5.72

Data sourced from a study on dodecanethiol-stabilized gold nanoparticles. researchgate.net

Fabrication of Quantum Dots for Optoelectronic Applications

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have size-tunable electronic and optical characteristics. google.com They are of great interest for applications in displays, lighting, and biomedical imaging. google.comresearchgate.net Dodecanethiol and similar thiols are instrumental in the fabrication of QDs.

In the synthesis of QDs like Cadmium Sulfide (CdS) and Copper Indium Sulfide (CIS), dodecanethiol can be used as a surface ligand to passivate the nanocrystal surface. researchgate.netresearchgate.netresearchgate.net This passivation is crucial for achieving high photoluminescence quantum yields by minimizing surface defects that can act as non-radiative recombination centers. google.com

Furthermore, dodecanethiol can be part of the synthesis process itself, influencing the growth and stability of the QDs. google.comgoogle.com The ability to create stable, highly luminescent QDs is a key requirement for their use in optoelectronic devices, and dodecanethiol contributes significantly to meeting this requirement. rsc.orgnih.gov

Formation and Properties of Self-Assembled Monolayers (SAMs)

Beyond nanoparticle synthesis, this compound is a model compound for the study and application of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously on a substrate surface. uni-tuebingen.de

Assembly on Various Metal Surfaces

The thiol group of this compound has a strong affinity for various metal surfaces, leading to the spontaneous formation of a dense, ordered monolayer. This process has been extensively studied on several metals:

Gold (Au): Gold is the most common substrate for forming alkanethiol SAMs. piketech.comnorthwestern.edu The sulfur atom of the thiol chemisorbs onto the gold surface, and the van der Waals interactions between the adjacent dodecyl chains drive the molecules to pack into a highly ordered, crystalline-like structure. acs.org

Silver (Ag): Alkanethiols also form well-defined SAMs on silver surfaces. piketech.comoaepublish.com

Copper (Cu): SAMs of dodecanethiol can be formed on copper, providing a protective layer against oxidation. piketech.comoaepublish.comumich.edu

Germanium (Ge): While less common than noble metals, the formation of SAMs on semiconductor surfaces like germanium is also an area of research.

The formation of these monolayers is a self-limiting process, typically resulting in a film that is one molecule thick. The quality and packing of the SAM can be influenced by factors such as the cleanliness of the substrate, the concentration of the thiol solution, and the immersion time. researchgate.net

Influence on Surface Phenomena and Engineering of Surface Characteristics

The formation of a this compound SAM dramatically alters the properties of the underlying substrate. This ability to precisely engineer surface characteristics is a key advantage of using SAMs. sciopen.com

Wettability: A SAM of dodecanethiol, with its exposed methyl-terminated alkyl chains, transforms a typically hydrophilic metal surface into a hydrophobic one. acs.org

Corrosion Protection: The dense, non-polar nature of the SAM acts as a barrier, protecting the underlying metal from corrosive agents and oxidation. researchgate.net

Adhesion and Friction: SAMs can be used to modify the adhesive and frictional properties of surfaces, which is important in applications like microelectromechanical systems (MEMS). acs.org

Interfacial Engineering: By creating a well-defined organic layer at the interface, SAMs can be used to control charge injection in electronic devices and to study fundamental electron transfer processes. acs.orgsciopen.com

The ability to create these tailored surfaces with molecular-level precision makes this compound and other alkanethiols invaluable tools in surface science and engineering. ethz.ch

Table 2: Investigated Surfaces for this compound SAM Formation

Substrate Metal Key Application/Property Reference
Gold (Au) Model system, electronics, sensors piketech.comnorthwestern.eduacs.org
Silver (Ag) SERS, electronics piketech.comoaepublish.com
Copper (Cu) Corrosion protection piketech.comoaepublish.comumich.edu
Ruthenium (Ru) Passivation, catalysis acs.org
Cobalt (Co) Corrosion protection researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Gold
Silver
Palladium
Iridium
Cadmium Sulfide
Lead Sulfide
Copper
Germanium
Chloroauric acid
Sodium borohydride (B1222165)
Tetraoctylammonium bromide
Copper Indium Sulfide
Ruthenium

Polymer Science and Functional Materials Development

The versatility of this compound is particularly evident in polymer science, where it is utilized in several key processes to control polymer structure and modify material properties.

Chain Transfer Agent in Radical Polymerization Processes

This compound, often referred to as n-dodecyl mercaptan (DDM), is widely employed as a chain transfer agent (CTA) in radical polymerization. atamanchemicals.comwikipedia.org This process is crucial for controlling the molecular weight of polymers. wikipedia.org In radical polymerization, the growing polymer chain can react with the chain transfer agent, in this case, this compound. This reaction terminates the growth of the current polymer chain and initiates a new one, effectively regulating the final polymer size. wikipedia.org

The effectiveness of this compound as a CTA has been demonstrated in the polymerization of various monomers, including methyl methacrylate (B99206) and 2-ethylhexyl acrylate (B77674). atamanchemicals.comresearchgate.net In the synthesis of poly(2-ethylhexyl acrylate), the presence of this compound was found to reduce both branching and β-scission, which are side reactions that can affect the polymer's properties. researchgate.net Studies comparing n-dodecyl mercaptan (DDM) and tert-dodecyl mercaptan (TDM) in the suspension polymerization of polymethyl methacrylate (PMMA) revealed that DDM, with its sulfur atom attached to a primary carbon, generates less stable but more reactive radicals, making it more effective at reducing molecular weight. matchemmech.com This control over molecular weight is a critical factor in tailoring the properties of the resulting polymer for specific applications. wikipedia.org

Table 1: Effect of this compound as a Chain Transfer Agent

Polymerization System Monomer Effect of this compound Reference
Radical Bulk Polymerization 2-Ethylhexyl Acrylate Reduces branching and β-scission researchgate.net

Chemical Intermediate and Additive for Polymer Property Modification

Beyond its role as a chain transfer agent, this compound serves as a chemical intermediate and an additive to modify the bulk and surface properties of polymers. researchgate.net Its incorporation into polymer structures can impart desirable characteristics such as hydrophobicity and oleophobicity. For instance, polymers end-capped with multiple fluorinated alkyl groups, synthesized using initiators derived from aryl ethers, can be used as additives to create surfaces with properties similar to PTFE. researchgate.net While this specific example does not directly involve this compound, it illustrates the principle of using functional additives for surface modification.

The addition of this compound can also influence the mechanical properties of polymers. In the context of pressure-sensitive adhesives, varying the amount of a chain transfer agent like tert-dodecyl mercaptan was shown to decrease the gel content, which in turn affects the adhesive properties. researchgate.net

Modification of Block Copolymers for Tailored Microphase Separation and Dielectric Properties

Block copolymers are known for their ability to self-assemble into ordered nanostructures, a phenomenon known as microphase separation. rsc.orgresearchgate.net The morphology and properties of these structures can be precisely controlled by modifying the constituent polymer blocks.

A notable application of a similar thiol, 1-dodecanethiol (B93513), is in the modification of poly(pentafluorostyrene-b-acrylic acid) block copolymers via a para-fluoro thiol click reaction. rsc.orgrsc.org In this process, the 1-dodecanethiol is attached to the polymer backbone. This modification influences the microphase separation, leading to the formation of cylindrical morphologies with domain sizes as small as 5 nm. rsc.org The orientation of these cylinders can be controlled by varying the amount of attached dodecanethiol. rsc.orgrsc.org

Crucially, this modification also impacts the dielectric properties of the copolymer. The dielectric constant of the material decreases as the amount of attached dodecanethiol increases, owing to the low dielectric constant of the dodecane (B42187) pendant groups. rsc.orgrsc.org This allows for the fine-tuning of the material's dielectric properties, which is important for applications such as next-generation capacitor films. rsc.org

Table 2: Impact of 1-Dodecanethiol Modification on Block Copolymer Properties

Property Observation Reference
Microphase Separation Formation of cylindrical morphologies with minimum domain size of 5 nm rsc.org
Cylinder Orientation Varies from horizontal to vertical with increasing click ratio rsc.orgrsc.org

Design and Synthesis of Easily Degradable Polythioethers

The development of degradable polymers is a significant area of research aimed at addressing environmental concerns related to plastic waste. chemistryviews.org Thiol-ene polymerization is a versatile method for synthesizing such materials. rsc.orgmdpi.com This process involves the reaction of a thiol with a molecule containing a carbon-carbon double bond (an ene). beilstein-journals.org

Research has shown the synthesis of degradable poly(ester-thioethers) from sugar-derived precursors using photoinitiated thiol-ene polymerization. rsc.org While this particular study used various dithiols, it highlights the potential of thiol-ene chemistry in creating degradable polymers. The resulting polymers exhibited tunable mechanical properties and rapid degradation under basic aqueous conditions. rsc.org The inherent flexibility of polythioethers, often leading to low glass transition temperatures and modest mechanical properties, can be addressed by incorporating rigid structures, such as amide groups, into the polymer network. mdpi.com The development of self-immolative polymers, which depolymerize in response to a specific stimulus, also utilizes thiol-ene chemistry with renewable, lignin-derived aldehydes. chemistryviews.org

Coatings and Surface Protection Applications

The thiol group in this compound allows it to form strong bonds with certain metal surfaces, making it an effective agent for creating protective coatings. These self-assembled monolayers (SAMs) can provide a barrier against corrosion. google.comatamanchemicals.com

For instance, alkanethiols with the general formula R(CH₂)nSH, where n is in the range of 7 to 21, can form robust, self-assembled monolayers on metal surfaces that act as a barrier to corrosion. google.com Specifically, n-dodecyl mercaptan has been used to form hydrophobic SAMs on copper surfaces to provide corrosion resistance. atamanchemicals.com The process typically involves immersing the metal in a solution of the thiol compound. google.comsigmaaldrich.com These ultrathin coatings are desirable for applications where maintaining the original dimensions and surface properties of the metal is important. The effectiveness of the corrosion protection can depend on the length of the alkane chain and the terminal group of the thiol. google.com

Anti-Corrosion Coatings on Metal Substrates (e.g., Copper, Carbon Steel, Brass)

Long-chain alkanethiols are effective corrosion inhibitors for a wide array of metals. Research has extensively documented the use of 1-dodecanethiol to form protective SAMs on surfaces like copper, significantly hindering corrosion. sigmaaldrich.comatamanchemicals.com The mechanism involves the chemisorption of the thiol group onto the metal surface, creating a tightly packed, hydrophobic barrier composed of the dodecane chains. This monolayer acts as a physical barrier, preventing corrosive agents from reaching the metal substrate.

While studies specifically detailing this compound are scarce, the principle remains the same. The thiol group of this compound would anchor to the metal, and the alkyl chains would provide a protective film. This methodology is applicable to various metals, including iron, steel, copper, and its alloys like brass. google.com The primary thiol in 1-dodecanethiol allows for very dense, well-ordered monolayers. The secondary thiol in this compound, due to its position along the carbon chain, might introduce slight steric hindrance, potentially affecting the ultimate packing density and ordering of the monolayer compared to its linear isomer. Nevertheless, it is expected to provide substantial corrosion resistance.

Table 1: Alkanethiol Applications in Metal Protection

Metal Substrate Compound Used in Studies Protective Mechanism Reference
Copper 1-Dodecanethiol Formation of a hydrophobic self-assembled monolayer (SAM). sigmaaldrich.com
Carbon Steel General Alkanethiols Creation of a protective film via thiol-metal interaction. google.com
Brass Amide Thiols, Polymer Composites Barrier formation against corrosive elements. google.commdpi.comresearchgate.net

| Silver, Gold | 1-Octadecanethiol | Filling of pores in metal layers and formation of a protective organic film. | google.com |

Enhancing Surface Characteristics for Microelectronic Devices

The ability of alkanethiols to form well-defined SAMs is crucial for applications in microelectronics, where surface properties must be precisely controlled. Studies have shown that functionalizing germanium (Ge), a key semiconductor material, with 1-dodecanethiol can improve its surface characteristics for use in future microelectronic devices. sigmaaldrich.comatamanchemicals.comatamanchemicals.com These monolayers can alter the surface energy, provide electrical insulation, and act as a platform for the further attachment of other molecules.

The formation of SAMs allows for the fine-tuning of interfacial properties. acs.org For instance, these organic layers can serve as ultrathin gate dielectrics, passivation layers to protect surfaces from oxidation, or as templates for patterning at the nanoscale. Thiol-stabilized metal nanoparticles also find use as components in advanced electronic devices. atamanchemicals.com As with corrosion, while 1-dodecanethiol is the most studied example, this compound could theoretically be employed for similar purposes, offering a different molecular architecture for building up these critical surface layers.

Applications in Organic Synthesis

In the realm of organic synthesis, the thiol group is a versatile functional handle. Dodecanethiol, valued for its reduced odor compared to its shorter-chain counterparts, serves as both a key reagent and a building block for more complex molecules.

Reagent in Specific Organic Transformations (e.g., Dealkylation, Michael Addition, Swern Oxidation, Corey-Kim Oxidation)

A significant application of long-chain thiols like dodecanethiol is as a less offensive substitute for foul-smelling, volatile thiols (e.g., ethanethiol) in various reactions. google.com A notable example is the demethylation of aryl methyl ethers to produce phenols, a critical transformation in the synthesis of many natural products and pharmaceuticals. nih.gov Sodium dodecanethiolate, generated in-situ from 1-dodecanethiol, has proven to be a highly practical and effective reagent for this purpose, achieving clean and rapid conversions. nih.govresearchgate.net

Furthermore, research has demonstrated the utility of dodecanethiol and other "odorless" thiols in a range of other classical organic reactions. researchgate.net These include:

Michael Addition: The conjugate addition of the thiol to α,β-unsaturated carbonyl compounds.

Swern and Corey-Kim Oxidations: Where a related sulfide, dodecyl methyl sulfide, can be used in these alcohol oxidation protocols. researchgate.net

The reactivity of this compound's secondary thiol group would be comparable, although potentially slower in some cases due to increased steric bulk around the sulfur atom compared to the primary thiol of 1-dodecanethiol.

Intermediate in the Synthesis of Other Complex Sulfur-Containing Compounds

Beyond its direct use as a reagent, dodecanethiol serves as a foundational building block for other sulfur-containing molecules. chemicalbook.com The thiol group can be easily transformed into other functionalities. For example, 1-dodecanethiol can be oxidized to produce dodecanesulfonyl chloride, a versatile intermediate for introducing the dodecanesulfonyl group into molecules. chemspider.com

Thiols are common precursors for the synthesis of thioethers (sulfides) through reactions with alkyl halides or via catalytic methods involving alcohols. csic.esmasterorganicchemistry.com They can also be oxidized under mild conditions to form disulfides (R-S-S-R), which are important structural motifs in various chemical and biological systems. masterorganicchemistry.com this compound, as a secondary thiol, is a valuable intermediate for creating branched sulfur-containing compounds, which may have unique physical properties for applications like surfactants or lubricant additives. google.com

Development of "Odorless" Thiol Reagents for Synthetic Convenience

The intensely disagreeable and potent smell of low-molecular-weight thiols is a major practical drawback in the laboratory, posing environmental and safety concerns. researchgate.net This has driven the development of high-boiling, low-volatility thiols as more convenient, "odorless" alternatives. researchgate.net

1-Dodecanethiol has been a pioneering compound in this area. google.com Its high molecular weight and boiling point mean it has very low vapor pressure at room temperature, rendering it practically odorless and far easier to handle than gaseous or highly volatile thiols. nih.gov This development has made thiolate-mediated reactions, such as demethylation, significantly more practical and scalable. researchgate.net This advantage of low volatility is a physical property directly related to the long alkyl chain and is equally applicable to this compound, positioning it as another useful member of the class of user-friendly thiol reagents.

Table 2: Chemical Compounds Mentioned

Compound Name Synonym(s) Molecular Formula
This compound - C₁₂H₂₆S
1-Dodecanethiol n-Dodecyl mercaptan, DDT C₁₂H₂₆S
Copper - Cu
Carbon Steel - -
Brass - -
Germanium - Ge
Sodium dodecanethiolate - C₁₂H₂₅NaS
Ethanethiol Ethyl mercaptan C₂H₆S
Dodecyl methyl sulfide 1-(Methylthio)dodecane C₁₃H₂₈S
Dodecanesulfonyl chloride - C₁₂H₂₅ClO₂S

Environmental Chemistry and Fate of Dodecane 5 Thiol

Environmental Persistence and Degradation Pathways

The persistence of Dodecane-1-thiol in the environment is influenced by its susceptibility to biological and chemical degradation processes.

Dodecane-1-thiol is not considered to be readily biodegradable. atamanchemicals.com However, specific microbial strains have demonstrated the ability to degrade it under laboratory conditions. Research has identified a bacterial strain, Brevibacillus agri (strain CAT37), isolated from industrial wastewater, which was capable of oxidizing approximately 99% of dodecanethiol when it was provided as the sole source of carbon and energy over a 30-day incubation period. researchgate.net Another study highlighted a Staphylococcus capitis strain (SH6) that completely degraded 1-dodecanethiol (B93513) within 72 hours of incubation. researchgate.net These findings suggest that while rapid biodegradation may not occur universally, microbial degradation is a viable pathway in environments containing adapted microbial consortia. researchgate.net

Hydrolysis is not an important environmental fate process for Dodecane-1-thiol. atamanchemicals.comatamanchemicals.com The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental conditions of pH and temperature. atamanchemicals.com Its chemical structure, consisting of a stable alkyl chain and a thiol group, does not readily react with water. atamanchemicals.com In the atmosphere, the vapor-phase reaction of Dodecane-1-thiol with photochemically-produced hydroxyl radicals is a more significant degradation pathway, with an estimated atmospheric half-life of about 7 hours. atamanchemicals.comnih.gov

Distribution and Transport in Environmental Compartments

Once released into the environment, Dodecane-1-thiol partitions between air, water, soil, and sediment based on properties such as its vapor pressure and its tendency to adsorb to particles.

Volatilization from water surfaces is expected to be an important fate process for Dodecane-1-thiol, a behavior predicted by its estimated Henry's Law constant. atamanchemicals.comatamanchemicals.com Models estimate its volatilization half-life from a model river to be 4 hours and from a model lake to be 6 days. atamanchemicals.comatamanchemicals.com However, this tendency to volatilize is significantly moderated by the compound's strong adsorption to suspended solids and sediment in the water column. atamanchemicals.comatamanchemicals.com When adsorption is factored into the models, the estimated volatilization half-life from a model pond increases substantially to 77 days. atamanchemicals.comatamanchemicals.com

Table 1: Estimated Volatilization Half-Lives of Dodecane-1-thiol in Aquatic Models

Model SystemEstimated Half-LifeAttenuating Factor
River4 hours-
Lake6 days-
Pond77 daysAdsorption to sediment considered

This is an interactive table. You can sort and filter the data.

Dodecane-1-thiol is expected to adsorb strongly to soil and sediment. atamanchemicals.com This is quantified by its estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc), which provides a measure of its tendency to bind to organic matter in soil and sediment.

Table 2: Estimated Soil Adsorption Coefficient for Dodecane-1-thiol

ParameterEstimated ValueImplication
Koc1.1 x 10⁴Immobile in soil

This is an interactive table. You can sort and filter the data.

Based on this high Koc value, Dodecane-1-thiol is considered to be immobile if released to soil. atamanchemicals.com This strong adsorption has significant environmental implications: it limits the compound's mobility and potential to leach into groundwater, but it also leads to its accumulation in sediment in aquatic systems. atamanchemicals.com Furthermore, adsorption to soil particles is expected to attenuate the rate of volatilization from moist soil surfaces. atamanchemicals.com

Research Methodologies for Environmental Fate Assessment

The environmental fate assessment of Dodecane-1-thiol relies on a combination of estimation models and laboratory testing.

Estimation Models: Physicochemical properties that are difficult to measure directly are often estimated using quantitative structure-activity relationship (QSAR) models. For instance, the volatilization potential is assessed using the compound's Henry’s Law constant, and its soil mobility is predicted using an estimated Koc value. atamanchemicals.com The atmospheric half-life is also estimated using models that calculate the rate of reaction with hydroxyl radicals. nih.gov

Biodegradation Screening: Laboratory tests are used to assess biodegradability. These can range from screening tests that determine if a chemical is "readily biodegradable" to more complex studies using specific microbial strains isolated from contaminated environments. atamanchemicals.comresearchgate.net In such studies, the disappearance of the parent compound is typically monitored over time using analytical techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

Adsorption Isotherm Studies: Standardized methods, such as those outlined by the U.S. Environmental Protection Agency (EPA), are employed to measure the adsorption of a chemical to various soils and sediments. ecfr.gov These experiments, known as adsorption isotherm studies, involve equilibrating solutions of the chemical with a known amount of soil or sediment and then measuring the concentration of the chemical remaining in the solution to determine how much has adsorbed to the solid phase. ecfr.gov

Lack of Specific Research Data Hinders Environmental Profiling of Dodecane-5-thiol

Despite the clear structural identity of the chemical compound this compound, a comprehensive review of publicly available scientific literature reveals a significant gap in research pertaining to its specific environmental behavior and detection. Consequently, developing a detailed analysis of its environmental chemistry and fate, as requested, is not feasible based on current data.

There is no specific information available in the public domain regarding the chemical fate modeling for the environmental distribution of this compound. Similarly, literature detailing advanced analytical techniques specifically tailored for the environmental monitoring of this compound is absent.

While extensive research exists for other isomers of dodecanethiol, such as the commercially significant Dodecane-1-thiol (also known as n-dodecyl mercaptan) and tert-dodecyl mercaptan, it is scientifically unsound to extrapolate these findings to this compound. The position of the thiol functional group on the dodecane (B42187) backbone—a primary thiol in the 1-position versus a secondary thiol in the 5-position—fundamentally alters the molecule's physicochemical properties. These differences in steric hindrance, polarity, and reactivity would invariably lead to distinct pathways and rates of degradation, partitioning behavior in different environmental compartments (air, water, soil), and unique signatures in analytical instruments.

Therefore, any attempt to model the environmental fate or describe monitoring techniques for this compound based on data from its isomers would be speculative and scientifically inaccurate. The generation of a fact-based article requires dedicated studies that focus specifically on the 5-thiol isomer.

Q & A

Q. What established synthetic routes exist for dodecane-5-thiol, and what critical parameters influence yield and purity?

this compound is commonly synthesized via thiol-ene "click" chemistry or alkylation of mercaptans. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Catalysts : Transition-metal catalysts (e.g., Cu(I)) accelerate thiol-ene coupling .
  • Purification : Column chromatography under inert atmospheres (N₂/Ar) prevents oxidation to disulfides . Characterization via ¹H NMR (δ ~1.5 ppm for SH group) and FTIR (S-H stretch ~2550 cm⁻¹) is critical to confirm purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation account for artifacts?

  • NMR/FTIR : Detect thiol group integrity; oxidation artifacts (disulfides) manifest as shifted peaks or S-S stretches .
  • GC-MS : Quantifies purity but requires derivatization (e.g., alkylation) to stabilize volatile thiols .
  • Elemental analysis : Validates sulfur content but may underestimate due to hygroscopicity .

Q. How does solvent polarity impact the self-assembly kinetics of this compound on gold surfaces?

Polar solvents (e.g., ethanol) reduce steric hindrance, accelerating monolayer formation. Kinetic studies using quartz crystal microbalance (QCM-D) show adsorption rates follow Langmuir isotherms in ethanol but deviate in nonpolar solvents (e.g., hexane) due to poor solubility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported adsorption enthalpies of this compound monolayers?

Discrepancies arise from surface pretreatment (e.g., piranha vs. UV-ozone cleaning) and temperature control. Methodological solutions include:

  • Standardized substrates : Use template-stripped gold to minimize surface roughness .
  • Isothermal titration calorimetry (ITC) : Directly measures adsorption thermodynamics, distinguishing entropic vs. enthalpic contributions .
  • Cross-study replication : Compare results under identical solvent, concentration, and temperature conditions .

Q. How can computational models (e.g., DFT, MD simulations) predict thermodynamic stability of this compound conformers?

Density functional theory (DFT) optimizes gauche/trans conformer ratios, while molecular dynamics (MD) simulations model monolayer packing. Validate predictions with:

  • Raman spectroscopy : C-S bond vibrations (~650 cm⁻¹) correlate with simulated conformer stability .
  • Ellipsometry : Monolayer thickness deviations >5% indicate flawed force-field parameters in MD .

Q. What methodological considerations are essential when investigating oxidative stability of this compound under varying environmental conditions?

  • Inert atmospheres : Conduct reactions in gloveboxes (O₂ < 1 ppm) to prevent disulfide formation .
  • Accelerated aging tests : Expose samples to controlled O₂/H₂O levels and monitor degradation via LC-MS .
  • Antioxidant additives : Tert-butylhydroquinone (TBHQ) extends shelf life but may interfere with self-assembly .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on this compound’s reactivity in cross-coupling reactions?

Divergent results often stem from trace metal impurities or solvent coordination effects. Recommendations:

  • Metal screening : Test Pd, Cu, and Ni catalysts under identical conditions to isolate active species .
  • Chelating agents : Add EDTA to sequester metal contaminants and improve reproducibility .
  • Control experiments : Compare yields with/without thiol stabilizers (e.g., BHT) .

Methodological Frameworks

Q. What strategies ensure reproducibility in this compound monolayer fabrication for surface science studies?

  • Substrate characterization : Use atomic force microscopy (AFM) to confirm RMS roughness < 2 nm .
  • Adsorption time optimization : Conduct time-lapsed contact angle measurements to identify equilibrium .
  • Batch consistency : Source thiols from single suppliers (e.g., TCI America) to minimize lot variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.